molecular formula C17H18N4O B2802241 (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide CAS No. 1396890-88-2

(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide

Cat. No.: B2802241
CAS No.: 1396890-88-2
M. Wt: 294.358
InChI Key: LPYMAMYDGNQIHF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a pyrrolidine-substituted pyrimidine ring, a motif frequently found in compounds that target kinase enzymes . Pyrimidine derivatives are extensively investigated for their applications as pharmaceutical agents and pesticides, highlighting the therapeutic potential of this chemical class . While this specific molecule is a candidate for further investigation, research on closely related analogues suggests its potential utility as a selective inhibitor of c-Jun N-terminal Kinase 2 (JNK2) . The JNK signaling pathway plays a critical role in cellular processes such as proliferation and apoptosis. Notably, JNK2 has been identified as a pro-survival factor in certain cancer contexts, including multiple myeloma, making it a compelling target for anticancer drug discovery . The mechanism of action for compounds in this family may involve covalent binding to a cysteine residue (e.g., Cys116 in JNK2) near the kinase's ATP-binding pocket, leading to potent and selective inhibition . This product is intended for research purposes to further elucidate kinase function, study disease mechanisms, and support the development of novel therapeutic agents. It is supplied for laboratory research use and is strictly labeled as "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-16(9-8-14-6-2-1-3-7-14)20-15-12-18-17(19-13-15)21-10-4-5-11-21/h1-3,6-9,12-13H,4-5,10-11H2,(H,20,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYMAMYDGNQIHF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with aromatic or heterocyclic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is usually stirred at room temperature for a couple of hours, and the progress is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Stability Under Acidic/Basic Conditions

The enamide bond and pyrimidine moiety exhibit pH-dependent stability:

  • Acidic conditions (pH 2–4) : Hydrolysis of the enamide bond occurs, yielding 3-phenylacrylic acid and 2-(pyrrolidin-1-yl)pyrimidin-5-amine as degradation products .
  • Basic conditions (pH 10–12) : Pyrimidine ring remains intact, but enamide bond cleavage accelerates, forming sodium 3-phenylacrylate .

Table 2: Degradation Kinetics (25°C)

ConditionHalf-Life (h)Major DegradantsSource
pH 2.0 (HCl)4.23-Phenylacrylic acid, pyrimidine
pH 12.0 (NaOH)1.8Sodium 3-phenylacrylate
Neutral (pH 7.4)>120Stable

Catalytic Hydrogenation and Functionalization

The α,β-unsaturated enamide undergoes selective hydrogenation or cycloaddition:

  • Palladium-catalyzed hydrogenation : Reduces the double bond to form 3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]propanamide with >95% selectivity under 1 atm H₂ .
  • Diels-Alder reactivity : The electron-deficient enamide participates in [4+2] cycloadditions with dienes (e.g., cyclopentadiene), forming bicyclic adducts .

Table 3: Catalytic Reaction Outcomes

Reaction TypeCatalystProductYield (%)Source
HydrogenationPd/C (10 wt%)Saturated propanamide derivative97
Diels-AlderNone (thermal)Bicyclo[2.2.1]hept-5-ene adduct68

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces E→Z isomerization of the enamide double bond, confirmed by NMR and HPLC . The Z-isomer exhibits reduced bioactivity compared to the E-form .

Key Data

  • Quantum yield (E→Z) : 0.32 ± 0.03 in methanol .
  • Thermal reversion (Z→E) : t₁/₂ = 12h at 37°C .

Biotransformation Studies

In vitro assays with human liver microsomes show oxidative metabolism at the pyrrolidine ring, forming N-oxide derivatives (major) and hydroxylated products . CYP3A4 is the primary enzyme involved .

Metabolite Profile

MetaboliteRelative Abundance (%)Enzyme ResponsibleSource
Pyrrolidine N-oxide58CYP3A4
4-Hydroxypyrimidine22CYP2D6

Scientific Research Applications

Structure and Composition

The molecular formula of (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide is C15H17N3OC_{15}H_{17}N_{3}O. The compound features a phenyl group, a pyrrolidine moiety, and a pyrimidine ring, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to selectively inhibit tyrosine kinases involved in cancer progression, suggesting that this compound may also have similar effects.

A notable case study demonstrated that a related compound inhibited the proliferation of non-small cell lung cancer (NSCLC) cell lines with mutations in the epidermal growth factor receptor (EGFR), indicating a potential for targeted cancer therapy .

JAK Inhibition

The compound's structural components suggest it may act as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers. A patent application describes related compounds that effectively inhibit JAK1, which could be explored further for therapeutic applications against inflammatory diseases .

Neuroprotective Effects

Research has indicated that pyrrolidine derivatives may possess neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be investigated for potential use in neurodegenerative conditions .

Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented, indicating that this compound may also exhibit such properties. The presence of the phenyl and pyrimidine groups is often associated with increased antimicrobial efficacy, making this compound a candidate for further investigation in this area.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers synthesized several derivatives of pyrimidine and evaluated their effects on various cancer cell lines. One derivative demonstrated an IC50 value of 15 µM against H1975 cells, highlighting the potential of these compounds as anticancer agents .

Case Study 2: JAK Inhibition

A patent filed for JAK inhibitors described the efficacy of related compounds in reducing inflammation in murine models. The study reported a significant decrease in pro-inflammatory cytokines following treatment, suggesting a promising avenue for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. Additionally, it can inhibit various enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions lead to its pharmacological effects, such as antioxidative and antibacterial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound shares a core enamide scaffold with several analogs, but its biological and physicochemical properties are modulated by the pyrrolidin-1-yl-pyrimidine substituent. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (R-group) Melting Point (°C) Key Functional Groups
Target Compound C₁₈H₁₉N₃O 2-(pyrrolidin-1-yl)pyrimidin-5-yl Not reported Enamide, pyrimidine, pyrrolidine
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide C₁₇H₁₁F₆NO 3,5-bis(trifluoromethyl)phenyl Not reported Enamide, CF₃ groups
(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6g) C₃₂H₂₈N₆O₃S Thiophen-2-yl, diamino-pyrimidine 235–237 Phthalazinone, thiophene
INN Antineoplastic Agent C₁₇H₁₀F₆O 3,5-bis(trifluoromethyl)phenyl, triazole Not reported Triazole, CF₃ groups

Notes:

  • The pyrrolidin-1-yl group in the target compound enhances solubility relative to highly lipophilic CF₃-substituted analogs .
Antimicrobial Activity
  • However, structurally related N-arylcinnamamides exhibit potent antistaphylococcal and antitubercular activities. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide showed MIC values of 1.56 µg/mL against Staphylococcus aureus ATCC 29213, surpassing ampicillin .
  • CF₃-Substituted Analogs : Electron-withdrawing trifluoromethyl groups enhance lipophilicity and membrane penetration, improving antimicrobial efficacy .
  • Pyrimidine Derivatives: Diaminopyrimidine-substituted compounds (e.g., 6g) may target dihydrofolate reductase (DHFR), a common antimicrobial target, though this requires validation .
Antineoplastic Potential

Key Research Findings

Lipophilicity vs. Solubility : The pyrrolidin-1-yl group in the target compound likely improves aqueous solubility compared to CF₃-substituted analogs, which may offset reduced membrane permeability .

Hydrogen Bonding : The pyrimidine and enamide groups enable hydrogen bonding with biological targets, as seen in related compounds inhibiting Mycobacterium tuberculosis .

Thermal Stability: Thiophene- and phthalazinone-containing analogs (e.g., 6g) exhibit higher thermal stability (mp >230°C), suggesting robust crystalline packing .

Biological Activity

(2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a phenyl group attached to a prop-2-enamide backbone, along with a pyrimidinyl-pyrrolidine moiety. Its chemical formula is C16H18N4C_{16}H_{18}N_{4} and it has a molecular weight of approximately 270.34 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, show promising antimicrobial effects. A study demonstrated that related compounds exhibited potent inhibition against Mycobacterium tuberculosis (M.tb), with minimal inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. For instance, compounds with similar structures were found to inhibit the secretion of inflammatory mediators in macrophages .

The proposed mechanism involves the inhibition of specific enzymes critical for bacterial survival and proliferation. For example, the compound may act as an inhibitor of ATP synthase in mycobacteria, disrupting energy production and leading to cell death . Additionally, its interaction with various cellular pathways suggests a multifaceted approach to its biological activity.

Study 1: Antitubercular Activity

A comprehensive study evaluated the antitubercular activity of various pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that compounds similar to this compound had significant activity against M.tb, providing a foundation for further development as potential therapeutic agents .

Study 2: Inhibition of Inflammatory Pathways

In a separate investigation focused on inflammatory responses, compounds structurally related to this compound were tested for their ability to inhibit the type III secretion system (T3SS) in pathogenic bacteria. The findings revealed that these compounds could effectively reduce the secretion of virulence factors, thereby attenuating bacterial pathogenicity .

Data Tables

Activity MIC (µg/mL) Mechanism
Antimicrobial against M.tb0.2 - 1.5Inhibition of ATP synthase
Anti-inflammatory>50Downregulation of cytokines

Q & A

Q. Analytical Methods :

  • NMR Spectroscopy : Confirms regiochemistry and monitors reaction progress (e.g., coupling constants for E/Z isomerism).
  • HPLC : Assesses purity (>95% required for biological assays).
  • Mass Spectrometry : Validates molecular weight .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Critical parameters include:

ParameterOptimization StrategyImpact on Yield
SolventUse polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediatesIncreases by 15-20%
TemperatureMaintain 60–80°C for amide bond formation to avoid side reactionsReduces byproducts
CatalystsEmploy coupling agents (e.g., HATU, EDCI) for efficient condensationEnhances rate by 30%
Reaction TimeMonitor via TLC; prolonged times may degrade sensitive groups (e.g., enamide)Balances yield/purity

Refer to kinetic studies and solvent polarity indices for further tuning .

Basic: What structural characterization techniques are essential for confirming the compound’s geometry?

  • X-ray Crystallography : Resolves E configuration of the enamide group and pyrimidine-pyrrolidine orientation. SHELXL (–2) is standard for refining crystal structures .
  • IR Spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and N-H (3300 cm⁻¹) stretches.
  • NOESY NMR : Detects spatial proximity of protons to confirm stereochemistry .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?

  • Disorder Modeling : Use PART commands in SHELXL to model alternative conformations.
  • Twinning : Apply TWIN/BASF commands for detwinning; validate with Rint and Hooft parameters.
  • Data Quality : Collect high-resolution data (≤1.0 Å) and employ restraints for flexible groups (e.g., pyrrolidine) .

Basic: How is the compound’s biological activity assessed in vitro?

  • Antiproliferative Assays : Dose-response curves (e.g., IC50 in cancer cell lines via MTT assay).
  • Cytotoxicity Screening : Use THP1-Blue™ NF-κB cells to exclude nonspecific toxicity (e.g., viability >80% at 20 µM) .
  • Enzyme Inhibition : Kinase profiling panels (e.g., Eurofins DiscoverX) to identify targets.

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Example SAR Table :

Substituent ModificationBiological Activity (IC50)Key Insight
Phenyl → 4-Fluorophenyl 2.0 µM (vs. 4.3 µM parent)Electron-withdrawing groups enhance potency
Pyrrolidine → Piperidine InactiveRigid pyrrolidine critical for binding
Enamide → Ester Loss of activityHydrogen-bonding enamide essential

Use molecular docking to rationalize SAR and guide substitutions .

Advanced: What methods validate interactions with biological targets (e.g., kinases)?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics.
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells .

Advanced: How does the compound achieve kinase selectivity despite structural similarities?

  • Gatekeeper Residue Targeting : Analogous to AZD9291 (), the enamide group may interact with T790M in EGFR, exploiting steric hindrance.
  • Computational Modeling : Use Schrödinger’s Glide to predict binding poses and selectivity pockets.
  • Alanine Scanning Mutagenesis : Identify critical residues for binding .

Basic: What physicochemical properties influence its research utility?

PropertyValue/RangeResearch Implication
Solubility0.5 mg/mL in DMSOSuitable for in vitro assays
LogP~3.2Indicates moderate membrane permeability
StabilityStable at -20°C, 6 moLong-term storage feasible
pKa9.1 (enamide NH)Ionization state affects binding

Advanced: How can computational modeling predict off-target effects?

  • Pharmacophore Screening : Match against databases (ChEMBL, PubChem) to identify potential off-targets.
  • Molecular Dynamics Simulations : Simulate binding to homologous kinases (e.g., ABL1, SRC) to assess polypharmacology.
  • Machine Learning : Train models on kinase inhibitor datasets to predict selectivity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.